N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(5-Fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. The molecule features a phenyl group at position 7 of the thienopyrimidine ring and an acetamide side chain substituted with a 5-fluoro-2-methylphenyl group at the N3 position (Fig. 1). This structural motif is common in medicinal chemistry, as thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and anti-cancer properties .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-13-7-8-15(22)9-17(13)24-18(26)10-25-12-23-19-16(11-28-20(19)21(25)27)14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJALPWJSDCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 397.45 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H18FN3O2S |
| Molecular Weight | 397.45 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions. Subsequent steps introduce the phenyl and fluorinated methylphenyl groups via substitution reactions, culminating in the formation of the acetamide linkage using acylating agents under controlled conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various kinases and interact with nuclear receptors, influencing gene expression and cellular processes.
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin. For instance, compounds derived from similar structures have shown effective inhibition of COX enzymes, particularly COX-2, which is crucial in inflammatory pathways .
Anticancer Properties
Research indicates that compounds within this class have demonstrated anticancer activity. For example, certain pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial properties of related thieno[3,2-d]pyrimidine derivatives against several pathogens. These studies reveal promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .
Case Studies
- Anti-inflammatory Effects : A study on pyrimidine derivatives reported that specific compounds exhibited significant anti-inflammatory effects with ED50 values comparable to indomethacin (ED50 = 9.17 μM). The presence of electron-releasing substituents enhanced their activity .
- Anticancer Activity : In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, one compound significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells by inducing apoptosis .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine moiety has been associated with the inhibition of various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively inhibit cell proliferation in human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial activities against a range of pathogens. In vitro studies have screened these compounds against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results that indicate their potential use in developing new antimicrobial agents .
Metabolic Disorder Treatment
Given its unique structure, this compound may also be explored for its effects on metabolic disorders. The thieno[3,2-d]pyrimidine derivatives are often linked to the modulation of metabolic pathways, making them candidates for treating conditions such as diabetes or obesity-related complications .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving appropriate precursors. Each step requires careful optimization to maximize yield while minimizing by-products .
Binding Studies
Interaction studies are crucial for understanding how this compound exerts its biological effects. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate binding kinetics and affinities to various biological targets. These studies guide further drug development efforts by providing insights into the compound's mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, highlighting variations in substituents, molecular weights, and reported activities:
Key Comparative Insights:
Substituent Effects on Lipophilicity and Binding :
- Halogen substitutions (e.g., fluorine in the target compound vs. chlorine in ) influence electronic properties and lipophilicity. Fluorine’s electronegativity may enhance binding affinity to target proteins compared to chlorine’s bulkier profile.
- The bromo-fluoro analog (458.31 g/mol) exhibits higher molecular weight and steric hindrance, likely reducing membrane permeability compared to the target compound.
The furylmethyl substituent in may enhance solubility due to the oxygen-rich furan ring.
Biological Activity Trends: Thiophene-containing analogs (e.g., compound 8 in ) demonstrate anti-breast cancer activity, suggesting the thienopyrimidine core is critical for anti-proliferative effects. The trifluoroacetyl group in compound 4f highlights the role of electron-withdrawing groups in modulating enzyme inhibition (e.g., pLDH assay for malaria).
Molecular Weight and Drug-Likeness :
- Most analogs fall within 350–500 g/mol, aligning with Lipinski’s rule of five for oral bioavailability. The bromo-fluoro analog (458.31 g/mol) approaches the upper limit, which may explain its discontinued status .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .
- Catalytic systems : Use of Pd/C or CuI for coupling reactions enhances regioselectivity .
How can structural integrity and purity be validated post-synthesis?
Basic Research Focus
Methodological Validation :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 12.45 ppm for NH in thienopyrimidine core) .
- LC-MS : Detects molecular ions (e.g., m/z 362.0 [M+H]) and validates molecular weight .
- X-ray crystallography : Resolves bond angles (e.g., C11–N1–C14 = 113.77°) and crystal packing .
Q. Advanced Quality Control :
- HPLC-PDA at 254 nm ensures >95% purity, with retention time matching reference standards .
What biological assays are suitable for evaluating its therapeutic potential?
Advanced Research Focus
In Vitro Assays :
- Kinase inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays (IC values).
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- CYP450 inhibition : Assess metabolic stability via liver microsome assays .
Q. Mechanistic Studies :
- Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., ATP-binding pockets) .
How do structural modifications (e.g., fluorination) impact bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
| Modification | Impact on Activity | Evidence |
|---|---|---|
| 5-Fluoro substitution | Enhances metabolic stability and target affinity | |
| Phenyl at C7 | Improves hydrophobic interactions with kinases | |
| Thioacetamide linker | Increases solubility and bioavailability |
Q. Contradictions in Data :
- Fluorination improves stability but may reduce solubility in polar solvents (e.g., aqueous buffer) .
What analytical challenges arise in characterizing this compound, and how are they resolved?
Advanced Research Focus
Challenges :
- Isomer separation : Diastereomers form during cyclization; resolved via chiral HPLC (Chiralpak AD-H column) .
- Thermal degradation : TGA-DSC identifies decomposition points (e.g., 224–226°C) to optimize storage conditions .
Q. Solutions :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in aromatic regions .
- High-resolution MS : Differentiates isotopic patterns for halogenated derivatives (e.g., Cl vs. Cl) .
How can computational methods streamline its development?
Advanced Research Focus
Computational Workflow :
Quantum mechanics (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
Molecular dynamics (MD) : Simulates binding kinetics to biological targets .
Machine learning : Trains models on PubChem data to predict toxicity or synthetic feasibility .
Case Study :
ICReDD’s reaction path search methods reduced optimization time by 40% for analogous compounds .
What are the key contradictions in published data, and how should researchers address them?
Advanced Research Focus
Contradictions :
- Yield variability : Reported yields range from 31% (conventional heating) to 60% (microwave-assisted) for similar acetamide derivatives .
- Biological activity : Fluorinated analogs show conflicting IC values across cell lines due to assay variability .
Q. Resolution Strategies :
- Standardized protocols : Adopt NIH/NCBI assay guidelines for reproducibility.
- Meta-analysis : Compare data across 10+ studies to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
